4-Bromooxazole
Overview
Description
4-Bromooxazole is a versatile chemical compound that has drawn significant interest in organic chemistry due to its potential in various synthetic applications. The compound serves as a fundamental building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Synthesis Analysis
The synthesis of 4-Bromooxazole and its derivatives involves several methods, including palladium-catalyzed cross-coupling reactions. A notable example is the synthesis of the novel oxazole building block, 4-bromomethyl-2-chlorooxazole, which undergoes selective coupling reactions to produce a range of 2,4-disubstituted oxazoles (Young, Smith, & Taylor, 2004).
Molecular Structure Analysis
The molecular structure of 4-Bromooxazole derivatives has been thoroughly investigated through experimental and theoretical methods. For example, the structure, vibrational frequencies, and electronic properties of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole have been studied, showing the stability and electronic distribution within the molecule (Bhagyasree et al., 2013).
Chemical Reactions and Properties
4-Bromooxazole serves as a key intermediate in various chemical reactions. Its derivatives have been used in the synthesis of poly-substituted 1,2,3-triazoles through regioselective processes and efficient Suzuki cross-coupling reactions (Wang et al., 2009).
Physical Properties Analysis
The physical properties of 4-Bromooxazole derivatives, such as solubility, melting point, and crystalline structure, have been detailed in various studies. For instance, the crystal structures of 4-bromopyrazole derivatives reveal intermolecular hydrogen bonds forming a three-dimensional network, which could influence their physical properties and reactivity (Foces-Foces, Llamas-Saiz, & Elguero, 1999).
Scientific Research Applications
Application 1: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles
- Summary of the Application: Bromo-substituted oxazole derivatives are synthesized from inexpensive and readily available starting materials such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC). This synthesis is significant due to the many latent applications of N,O-heteroarenes, which lead to additional research activity toward expanding new pharmaceuticals .
- Methods of Application or Experimental Procedures: The synthesis begins with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC). This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .
- Results or Outcomes: The structures of bisoxazole and bromosubstituted aryloxazoles were fully supported by spectroscopic methods (IR, NMR, and HRMS) and further established using single crystal X-ray diffraction studies .
Application 2: Oxazole-Based Medicinal Compounds
- Summary of the Application: Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities. Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus . They have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .
- Methods of Application or Experimental Procedures: The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
- Results or Outcomes: A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial , antifungal , anti-inflammatory , antiviral , anti-tubercular , anticancer , anti-parasitic , antidiabetic , and so on .
Future Directions
4-Bromooxazole is a valuable building block in chemical synthesis . Its utility has been demonstrated in the Suzuki–Miyaura cross-coupling reaction under parallel synthesis conditions . Future research may focus on exploring new synthetic routes and applications of 4-Bromooxazole and its derivatives.
properties
IUPAC Name |
4-bromo-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-1-6-2-5-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECNEVFIYVUTEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromooxazole | |
CAS RN |
1240598-57-5 | |
Record name | 4-bromo-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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